Cas no 15396-35-7 (2-Bromo-3,5-diiodobenzoic acid)

2-Bromo-3,5-diiodobenzoic acid structure
15396-35-7 structure
Product Name:2-Bromo-3,5-diiodobenzoic acid
CAS No:15396-35-7
MF:C7H3BrI2O2
MW:452.810466051102
CID:4971860
Update Time:2025-08-01

2-Bromo-3,5-diiodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-3,5-DIIODOBENZOIC ACID
    • 2-Bromo-3,5-diiodo-benzoic acid
    • AS03213
    • BB 0245938
    • 2-Bromo-3,5-diiodobenzoic acid
    • Inchi: 1S/C7H3BrI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
    • InChI Key: HXOGOWGNXXQAHW-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC(C(=O)O)=C1Br)I

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • XLogP3: 5.1
  • Topological Polar Surface Area: 37.3

2-Bromo-3,5-diiodobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013023860-250mg
2-Bromo-3,5-diiodobenzoic acid
15396-35-7 97%
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475.20 USD 2021-06-24
Alichem
A013023860-500mg
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15396-35-7 97%
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806.85 USD 2021-06-24
Alichem
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15396-35-7 97%
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Additional information on 2-Bromo-3,5-diiodobenzoic acid

2-Bromo-3,5-diiodobenzoic Acid (CAS 15396-35-7): Properties, Applications, and Market Insights

2-Bromo-3,5-diiodobenzoic acid (CAS 15396-35-7) is a halogenated benzoic acid derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique molecular structure featuring bromine and iodine substituents, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. With the increasing demand for halogenated aromatic compounds in medicinal chemistry, 2-bromo-3,5-diiodobenzoic acid has become a focal point for researchers exploring novel drug candidates and functional materials.

The molecular formula of 2-bromo-3,5-diiodobenzoic acid is C7H3BrI2O2, and it exhibits a molecular weight of 452.81 g/mol. The presence of both bromine and iodine atoms in the aromatic ring imparts distinct electronic and steric properties, making it a valuable building block for cross-coupling reactions and palladium-catalyzed transformations. Researchers often utilize this compound in the synthesis of iodinated pharmaceuticals, where the heavy halogen atoms enhance binding affinity and metabolic stability.

One of the most prominent applications of 2-bromo-3,5-diiodobenzoic acid is in the development of thyroid hormone analogs. Given the rising prevalence of thyroid disorders globally, there is a growing interest in compounds that can modulate thyroid receptor activity. The iodine atoms in this molecule mimic the structure of endogenous thyroid hormones, making it a promising candidate for drug discovery. Additionally, its utility extends to the preparation of X-ray contrast agents, where iodine-rich compounds are essential for medical imaging.

In recent years, the demand for high-purity halogenated intermediates like 2-bromo-3,5-diiodobenzoic acid has surged, driven by advancements in precision medicine and targeted therapy. Pharmaceutical companies are increasingly focusing on personalized treatment options, and this compound's ability to serve as a scaffold for customized drug design aligns perfectly with this trend. Furthermore, its role in material science cannot be overlooked, as it contributes to the development of organic semiconductors and liquid crystals.

The synthesis of 2-bromo-3,5-diiodobenzoic acid typically involves the selective halogenation of benzoic acid derivatives. Modern synthetic protocols emphasize green chemistry principles, aiming to minimize waste and improve atom economy. Researchers are also exploring catalytic methods to enhance the efficiency of its production, addressing the need for sustainable and cost-effective manufacturing processes.

From a market perspective, the global supply chain for 2-bromo-3,5-diiodobenzoic acid is influenced by the availability of raw materials, particularly iodine and bromine. Fluctuations in the prices of these halogens can impact production costs, prompting manufacturers to seek alternative synthetic routes. Despite these challenges, the compound remains a critical component in the toolkit of synthetic chemists, with its applications spanning drug discovery, agrochemicals, and advanced materials.

In conclusion, 2-bromo-3,5-diiodobenzoic acid (CAS 15396-35-7) stands out as a multifunctional compound with broad utility in both academic and industrial settings. Its unique structural features and reactivity profile make it indispensable for researchers working on cutting-edge projects. As the scientific community continues to explore new frontiers in halogen chemistry, this compound is poised to play an even more significant role in shaping the future of molecular design and functional materials.

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